Cyclohexanone, 2-(2-quinolinyl)-
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Overview
Description
2-(Quinolin-2-yl)cyclohexanone is a heterocyclic compound that features a quinoline moiety fused to a cyclohexanone ring Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)cyclohexanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, where isatin reacts with a ketone under basic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
2-(Quinolin-2-yl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)cyclohexanone involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to specific enzymes, altering their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-Quinolone: A derivative with a lactam ring, used in various medicinal applications.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline moiety, known for their pharmacological properties.
Uniqueness: 2-(Quinolin-2-yl)cyclohexanone is unique due to the presence of the cyclohexanone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other quinoline derivatives .
Properties
CAS No. |
3311-56-6 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-quinolin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12H,2,4,6,8H2 |
InChI Key |
GMZXYECITKKOIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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